A Comprehensive Technical Guide to 3-Fluorosalicylaldehyde: Properties, Synthesis, and Applications in Research and Drug Development
A Comprehensive Technical Guide to 3-Fluorosalicylaldehyde: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of 3-Fluorosalicylaldehyde (CAS Number: 394-50-3), a versatile aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document covers its core physicochemical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutic agents, particularly focusing on its derivatives' anticancer activities.
Core Properties of 3-Fluorosalicylaldehyde
3-Fluorosalicylaldehyde is a substituted aromatic aldehyde distinguished by a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.
Physicochemical Data
The key physicochemical properties of 3-Fluorosalicylaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 394-50-3 | [2][3][4][5] |
| Molecular Formula | C₇H₅FO₂ | [2][3][4][5] |
| Molecular Weight | 140.11 g/mol | [2][3][4][5] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 68-72 °C | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), low solubility in water. | [6] |
| Purity | Typically ≥97% | [1][3] |
Spectral Data
The structural integrity of 3-Fluorosalicylaldehyde is confirmed through various spectroscopic techniques. The Infrared (IR) spectrum exhibits characteristic peaks for the hydroxyl, aldehyde, and carbon-fluorine bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
Synthesis and Reactivity
The synthesis of 3-Fluorosalicylaldehyde can be achieved through several methods, each with its own advantages and disadvantages. Its reactivity is centered around the aldehyde and hydroxyl functional groups, making it a valuable precursor for a wide range of derivatives.
Synthetic Methodologies
Several synthetic routes for 3-Fluorosalicylaldehyde have been reported, including:
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Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of a phenol (in this case, 2-fluorophenol) using chloroform in a basic solution. However, this reaction can often result in low yields and the formation of isomeric byproducts.
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Kolbe-Schmidt Reaction followed by Reduction: This two-step process involves the carboxylation of an alkali salt of 2-fluorophenol, followed by the reduction of the resulting salicylic acid derivative to the aldehyde. This method can be inefficient and require harsh reaction conditions.
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Ortho-Fluorophenol with a Boron-Containing Compound: A more efficient method involves the reaction of ortho-fluorophenol with a boron-containing compound, such as boric acid, and a formaldehyde source. This method has been shown to produce 3-Fluorosalicylaldehyde in higher yields.
A general experimental workflow for the synthesis of 3-Fluorosalicylaldehyde starting from ortho-fluorophenol is depicted below.
Key Reactions and Derivatives
The aldehyde and hydroxyl groups of 3-Fluorosalicylaldehyde are key to its reactivity, allowing for the synthesis of a diverse range of derivatives. A particularly important class of derivatives are Schiff bases , which are formed through the condensation reaction of the aldehyde group with a primary amine.
These Schiff bases can act as versatile ligands that coordinate with various metal ions to form stable metal-salen complexes . The fluorine substituent in the 3-position can enhance the biological activity and stability of these complexes.[5]
Applications in Drug Discovery and Development
The unique electronic properties conferred by the fluorine atom make 3-Fluorosalicylaldehyde a valuable building block in medicinal chemistry. Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8] Derivatives of 3-Fluorosalicylaldehyde, particularly its Schiff bases and their metal complexes, have shown promising biological activities, including anticancer properties.[1]
Anticancer Activity of 3-Fluorosalicylaldehyde Derivatives
Numerous studies have demonstrated the potential of salicylaldehyde-derived Schiff bases and their metal complexes as anticancer agents. For instance, cobalt-salen complexes have been shown to induce apoptosis in cancer cells and overcome multidrug resistance.[2] The mechanism of action often involves the induction of programmed cell death, or apoptosis, through various signaling pathways.
Experimental Protocol: Synthesis of a 3-Fluorosalicylaldehyde-Derived Schiff Base
The following is a representative protocol for the synthesis of a Schiff base from 3-Fluorosalicylaldehyde and an amine, which is a common first step in the generation of biologically active metal complexes.
Materials:
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3-Fluorosalicylaldehyde
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Primary amine (e.g., ethylenediamine)
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Ethanol
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
Procedure:
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Dissolve 3-Fluorosalicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.
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Add the primary amine (0.5 equivalents for a 2:1 aldehyde:amine ratio) dropwise to the stirred solution.
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Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction by thin-layer chromatography.
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, mass spectrometry).
The general workflow for this synthesis is illustrated below.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Discovery of a cobalt (III) salen complex that induces apoptosis in Burkitt like lymphoma and leukemia cells, overcoming multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
